2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione
Description
2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and isoindoline-1,3-dione moieties
Properties
IUPAC Name |
2-[3-[2-bromo-4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3NO3/c19-14-10-11(18(20,21)22)6-7-15(14)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCLGFRAGPHPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-(trifluoromethyl)phenol with 3-bromopropylamine to form an intermediate. This intermediate is then reacted with isoindoline-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects[][3].
Mechanism of Action
The mechanism of action of 2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied[3][3].
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: A precursor in the synthesis of the compound.
Isoindoline-1,3-dione Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is unique due to the combination of bromine, trifluoromethyl, and isoindoline-1,3-dione moieties, which confer specific chemical and biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
